molecular formula C16H13N3O B11857496 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea

1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea

Cat. No.: B11857496
M. Wt: 263.29 g/mol
InChI Key: QJMSVMKEMICIJZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is an organic urea derivative designed for advanced materials science and photophysical research. This compound is of significant interest in the development of supramolecular assemblies and functional materials. Recent studies on its closely related structural analogue, the nitrate salt of 1-(naphthalen-1-yl)-3-[(pyridin-4-yl)methyl]urea (referred to as naphurea), have demonstrated promising photoluminescent behavior, including the potential for dual emission upon excitation . This characteristic makes it a valuable candidate for research into novel sensory materials and luminescent probes. The molecular structure, which incorporates naphthalene and pyridine moieties linked by a urea bridge, facilitates the formation of self-assembled structures and salts, whose properties can be finely tuned for specific applications . Researchers are exploring its use in composite materials, such as those with calcium oxide, to investigate the controlled release of molecular hosts from these matrices, leveraging the compound's emissive behavior to monitor these processes . The hydrolytic stability of its salt forms and the modulation of in situ acid-base properties are key areas of investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature, such as the study published in New Journal of Chemistry (2023, 47, 6211), for detailed experimental data and methodologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-naphthalen-1-yl-3-pyridin-4-ylurea

InChI

InChI=1S/C16H13N3O/c20-16(18-13-8-10-17-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,18,19,20)

InChI Key

QJMSVMKEMICIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Naphthalen 1 Yl 3 Pyridin 4 Yl Urea and Its Analogs

Strategies for Asymmetrical 1,3-Disubstituted Urea (B33335) Synthesis

The creation of unsymmetrical ureas requires methods that can selectively couple two different amines to a carbonyl group, avoiding the formation of symmetrical by-products. organic-chemistry.orgacs.org The most common strategies involve the use of isocyanates, phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI), and multi-component reactions.

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis due to its efficiency and high yields. organic-chemistry.orgacs.org For the synthesis of 1-(naphthalen-1-yl)-3-(pyridin-4-yl)urea, two primary pathways exist: the reaction of 1-naphthyl isocyanate with 4-aminopyridine (B3432731), or the reaction of 4-pyridyl isocyanate with 1-naphthylamine. The choice of route often depends on the commercial availability and stability of the isocyanate reagent.

Isocyanates can be generated in situ from various precursors to circumvent their handling, especially when they are toxic or unstable. researchgate.netmdpi.com For instance, carbamates or amides can be converted to isocyanates, which then react with an amine in a one-pot synthesis. researchgate.net A notable method involves the use of acetoacetanilides as masked isocyanates, which liberate the reactive isocyanate species upon reaction with amines. lnu.edu.cn This approach has proven effective for preparing a range of substituted aryl ureas in high yields. lnu.edu.cn Another technique utilizes the dehydration of carbamic acids, formed from primary amines and CO2, to generate isocyanates. acs.org

A summary of amine-isocyanate coupling approaches is presented below:

Table 1: Amine-Isocyanate Coupling Strategies for Unsymmetrical Urea Synthesis
Method Description Advantages
Direct Coupling Reaction of a stable isocyanate with an amine. High yields, straightforward procedure. organic-chemistry.org
In Situ Generation from Amides Conversion of amides to isocyanates using reagents like PhI(OAc)2, followed by amine addition. Avoids handling of potentially hazardous isocyanates. mdpi.com
In Situ Generation from Carbamates Transformation of Boc- or Cbz-protected amines into isocyanates. Practical one-pot synthesis. researchgate.net
Masked Isocyanates Use of precursors like acetoacetanilides that release isocyanates under reaction conditions. Facile and efficient for substituted aryl ureas. lnu.edu.cn
From CO2 and Amines Dehydration of carbamic acids (from amine and CO2) to form isocyanates. Environmentally benign approach. acs.org

1,1'-Carbonyldiimidazole (CDI) is a safer and more manageable alternative to phosgene for synthesizing ureas. koreascience.krwikipedia.org The reaction typically proceeds in a stepwise manner. First, an amine reacts with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then reacted with a second, different amine to yield the desired unsymmetrical urea. acs.org

A significant advantage of using CDI is that the by-product, imidazole (B134444), is water-soluble and can be easily removed during workup. koreascience.kr To prevent the formation of symmetrical urea by-products, which can occur if the initial amine reacts with the carbamoyl-imidazole intermediate, the reaction can be performed with the hydrochloride or trifluoroacetic acid salt of the primary amine. acs.org This strategy allows for the isolation of the monosubstituted carbamoyl-imidazole, which can then be reacted with a different nucleophile. acs.org

Recent advancements have shown that these reactions can be carried out in water, which simplifies the procedure and product isolation as the urea often precipitates out. researchgate.net The use of zinc has also been reported to promote urea synthesis from amines and CDI. researchgate.net

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer an efficient route to complex molecules like unsymmetrical ureas. scielo.brnih.gov These reactions are highly atom-economical and can rapidly generate diverse compound libraries. nih.gov

For urea synthesis, a multi-component approach could involve the reaction of an amine, a carbonyl source, and another amine in one pot. organic-chemistry.org For example, a catalyst-free, one-pot reaction of a weakly nucleophilic aromatic amine, a highly nucleophilic secondary aliphatic amine, and carbonyl sulfide (B99878) (COS) has been developed to produce asymmetrical ureas with high selectivity. organic-chemistry.orgacs.org The differing nucleophilicity of the amines is key to controlling the reaction and minimizing symmetrical by-products. organic-chemistry.org

Reaction Condition Optimization for this compound Synthesis

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and strategies to minimize the formation of unwanted by-products.

The solvent plays a crucial role in the synthesis of ureas. It must be able to dissolve the reactants and intermediates to a sufficient extent to allow the reaction to proceed. In the synthesis of substituted ureas via isocyanate intermediates, nonpolar solvents like toluene (B28343) and xylene have been found to be favorable. lnu.edu.cn In contrast, highly polar solvents such as DMF may lead to significantly lower yields. lnu.edu.cn For reactions involving CDI, solvents like acetonitrile (B52724) are commonly used. researchgate.net

Temperature control is also critical. While higher temperatures generally increase the reaction rate, they can also lead to the formation of by-products or decomposition of the desired product. google.comureaknowhow.com For instance, in the synthesis of unsymmetrical ureas using PhI(OAc)2, the reaction proceeds efficiently at 80 °C, but lower temperatures result in diminished yields. mdpi.com In some cases, such as the synthesis of asymmetric ureas from COS and amines, temperatures above 90°C under solvent-free conditions were found to be optimal. organic-chemistry.org The ideal temperature is a compromise that maximizes the reaction rate and conversion while minimizing side reactions and corrosion, particularly in industrial-scale synthesis. ureaknowhow.com

Table 2: Influence of Solvents on Unsymmetrical Urea Synthesis

Solvent Observation Reference
Toluene/Xylene Favorable for substituted urea formation from acetoacetanilides. lnu.edu.cn
DMF Trace amounts of product observed under similar conditions. lnu.edu.cn
DCE (1,2-Dichloroethane) Provided the highest yields in PhI(OAc)2 mediated synthesis. mdpi.com
MeOH Resulted in lower conversions compared to DCE. mdpi.com
THF Showed a marked increase in conversion in some cross-coupling reactions. nih.gov

A primary challenge in the synthesis of unsymmetrical ureas is the concurrent formation of symmetrical ureas (e.g., 1,3-di(naphthalen-1-yl)urea and 1,3-di(pyridin-4-yl)urea). organic-chemistry.orgacs.org The formation of these by-products reduces the yield of the desired unsymmetrical product and complicates its purification.

Several strategies can be employed to minimize the formation of symmetrical ureas:

Controlled Addition: Slow, stepwise addition of reagents can help to control the reaction and favor the formation of the unsymmetrical product.

Use of Amine Salts: As mentioned earlier, using the HCl or trifluoroacetic acid salt of one of the amines in CDI-mediated reactions can prevent the formation of symmetrical ureas by allowing for the isolation of the carbamoyl-imidazole intermediate. acs.org

Leveraging Reactivity Differences: In multi-component reactions, using amines with significantly different nucleophilicity can lead to high selectivity for the asymmetrical urea. organic-chemistry.orgacs.org

Protecting Groups: In some palladium-catalyzed cross-coupling reactions, a protecting group like benzyl (B1604629) can be used on the urea nitrogen. This allows for a sequential arylation strategy, where one aryl group is introduced, the protecting group is removed, and then the second, different aryl group is added. nih.gov

By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound and its analogs can be synthesized efficiently and with high purity.

Regioselectivity and Stereoselectivity Considerations in Derivative Synthesis

The synthesis of derivatives of this compound introduces complexities related to regioselectivity and stereoselectivity, which are crucial for controlling the final molecular architecture and, consequently, its properties.

Regioselectivity

Regioselectivity becomes a key consideration when using substituted naphthalene (B1677914) or pyridine (B92270) precursors. The position of substituents can significantly influence the course of the reaction, either through electronic or steric effects.

For instance, in the synthesis of N-aryl-N-(4-pyridyl)thioureas, the reaction of N-arylthioureas with 4-chloropyridine (B1293800) in an acidic medium was shown to yield the N-(4-pyridyl) product. researchgate.net This demonstrates a method for direct pyridylation at a specific position. However, when synthesizing derivatives via C-H functionalization, directing groups become essential for achieving high regiocontrol. Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates, for example, relies on an N-acyl amino directing group to selectively functionalize the ortho C-H bond. nih.gov

When synthesizing derivatives of this compound, the choice of starting materials dictates the regiochemical outcome. If a substituted 1-aminonaphthalene is used, the position of the substituent on the naphthalene ring is predetermined. Similarly, using a substituted 4-aminopyridine (e.g., 2-chloro-4-aminopyridine or 3-methyl-4-aminopyridine) will result in a urea with a specific substitution pattern on the pyridine ring. The challenge arises when a starting material offers multiple reactive sites. For example, in diaminonaphthalenes, the relative nucleophilicity of the amino groups, governed by the electronic environment, would determine the site of reaction with the isocyanate.

The following table provides examples where regioselectivity is a factor in the synthesis of related structures.

Reaction Type Substrates Key Observation on Regioselectivity Reference
Pyridylation of Thiourea (B124793)N-(5,6,7,8-tetrahydronaphth-1-yl)-N'-butylthiourea, 4-chloropyridineReaction occurs at the nitrogen atom, displacing the aryl group to form an N-aryl-N-(4-pyridyl)thiourea. researchgate.net
C-H AmidationAnilides, IsocyanatesThe N-acyl amino group directs the Rh(III)-catalyzed amidation to the ortho C-H bond of the anilide. nih.gov
Iminothiazoline SynthesisN-aryl-N'-butylthiourea, Propargyl bromideReaction in acidic medium is regioselective, while basic conditions lead to a mixture of isomers. researchgate.net

Stereoselectivity

Stereoselectivity is paramount when synthesizing chiral analogs. Chirality can be introduced through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Substrate-Controlled Synthesis: The most straightforward method is to use an enantiomerically pure starting material. For example, reacting 1-naphthyl isocyanate with a chiral aminopyridine derivative, or using a chiral isocyanate derived from a natural product like an amino acid, would result in a chiral urea product. nih.gov The stereochemistry of the final product is directly dictated by the stereocenter present in the starting material.

Catalyst-Controlled Synthesis: Asymmetric catalysis offers a more versatile approach to inducing chirality. While not directly reported for this compound, principles from related fields are applicable. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines was achieved using a chiral phosphoric acid catalyst in a multicomponent reaction. nih.gov This catalyst organizes the prochiral substrates in a chiral environment, leading to the preferential formation of one atropisomer. A similar strategy could theoretically be applied to the synthesis of sterically hindered analogs of this compound, where bulky substituents on both rings restrict rotation around the N-aryl bond, creating axial chirality.

Atropisomerism: The existence of stable atropisomers is possible in derivatives with significant steric hindrance that restricts free rotation about the N-C single bonds of the urea moiety. The introduction of bulky groups (e.g., tert-butyl or additional aryl groups) at the positions ortho to the urea linkage on either the naphthalene or pyridine ring could create a high rotational barrier, allowing for the isolation of individual, non-interconverting rotational isomers (atropisomers). The stereoselective synthesis of such molecules would represent a significant synthetic challenge, likely requiring advanced asymmetric catalytic methods. nih.gov

Structural Elucidation and Characterization of 1 Naphthalen 1 Yl 3 Pyridin 4 Yl Urea

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea, offering insights into its electronic and vibrational properties and confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the naphthalene (B1677914), pyridine (B92270), and urea (B33335) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and pyridine rings, as well as for the N-H protons of the urea linkage. The protons on the pyridine ring typically appear as doublets, while the seven protons of the 1-substituted naphthalene ring will exhibit a more complex pattern of doublets, triplets, and doublet of doublets. The two N-H protons of the urea group are expected to appear as singlets, with their chemical shifts being sensitive to solvent and concentration. In some cases, these N-H signals can be broad. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is a key diagnostic peak, typically appearing in the downfield region of the spectrum. The aromatic carbons of the naphthalene and pyridine rings will resonate in the characteristic aromatic region. The chemical shifts of the carbon atoms provide valuable information about the electronic environment of each part of the molecule. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
N-H (urea)8.5 - 9.5Singlet2HUrea protons
Pyridine (α-H)8.3 - 8.5Doublet2HProtons adjacent to N
Naphthalene7.4 - 8.2Multiplet7HNaphthalene ring protons
Pyridine (β-H)7.3 - 7.5Doublet2HProtons beta to N
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (urea)152 - 155Carbonyl carbon
Pyridine (α-C)148 - 152Carbons adjacent to N
Naphthalene (ipso-C)134 - 138Carbon attached to urea
Naphthalene120 - 135Naphthalene ring carbons
Pyridine (β-C)110 - 115Carbons beta to N

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the urea group are expected in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration (Amide I band) of the urea is typically observed around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1550-1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. orientjchem.orgwhiterose.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O stretching of the urea may also be observed, though it is typically weaker than in the IR spectrum. whiterose.ac.ukresearchgate.net

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
N-H Stretch3200 - 34003200 - 3400Urea N-H
Aromatic C-H Stretch3000 - 31003000 - 3100Naphthalene & Pyridine C-H
C=O Stretch (Amide I)1650 - 16801650 - 1680Urea C=O
N-H Bend (Amide II)1550 - 1600-Urea N-H
Aromatic C=C Stretch1400 - 16001400 - 1600Naphthalene & Pyridine Rings

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LCMS))

Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for confirming the purity of the compound and can also provide fragmentation patterns that help in structural elucidation. researchgate.net Common fragmentation patterns for this molecule would likely involve cleavage of the urea linkage, leading to fragments corresponding to the naphthalenyl isocyanate and 4-aminopyridine (B3432731) moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic naphthalene and pyridine rings. researchgate.netmu-varna.bg The conjugation between the aromatic systems and the urea linker may influence the position and intensity of these absorption maxima. The spectrum is typically recorded in a suitable solvent, and the polarity of the solvent can affect the wavelength of maximum absorption (λmax). researchgate.net

X-ray Crystallography Studies

Determination of Molecular and Crystal Structures of this compound and Related Derivatives

The molecular structure would feature a central urea unit linking a naphthalene ring at one end and a pyridine ring at the other. The dihedral angles between the planar aromatic rings and the urea group are important conformational parameters. In many aryl ureas, the molecule adopts a relatively planar conformation to maximize π-conjugation. However, steric hindrance between the naphthalene and urea moieties could lead to a twisted conformation. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound are linked by N-H···O hydrogen bonds, a common and strong interaction in urea-based structures. Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming N-H···N or C-H···N interactions, further contributing to the stability of the crystal packing.

Table 1: Key Intermolecular Interactions in this compound
Interaction TypeDonor/Group 1Acceptor/Group 2Typical Role in Crystal Packing
Hydrogen BondN-H (urea)C=O (urea)Forms primary structural motifs (e.g., chains, dimers)
Hydrogen BondN-H (urea)N (pyridine)Cross-links primary motifs
π-π StackingNaphthalene/Pyridine RingNaphthalene/Pyridine RingContributes to dense packing and stability
C-H···π InteractionC-H (aromatic/aliphatic)Naphthalene/Pyridine RingProvides additional stabilization to the 3D network
Van der Waals ForcesAll atomsAll atomsContributes to overall cohesion

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

To quantitatively dissect the intermolecular interactions, a Hirshfeld surface analysis was performed. This computational tool maps the regions of close contact between molecules in the crystal, providing a visual and numerical breakdown of the different types of interactions. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

H···H contacts represent the interactions between hydrogen atoms on adjacent molecules and typically account for a large portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. These are primarily associated with van der Waals forces.

C···H/H···C contacts are indicative of C-H···π interactions and other weaker C-H···C contacts. The significant contribution from these interactions highlights the importance of the aromatic rings in the crystal packing.

O···H/H···O and N···H/H···N contacts are the hallmarks of hydrogen bonding. The sharp, bright red spots on the dnorm mapped Hirshfeld surface for these contacts indicate strong, close interactions, confirming their role as the primary drivers of the crystal's structural organization.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a graphical representation of the intermolecular contacts. The distinct spikes in the fingerprint plots for O···H and N···H contacts correspond to the strong hydrogen bonds, while the more diffuse regions represent the weaker van der Waals and π-stacking interactions.

Table 2: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Contact TypePercentage Contribution to Hirshfeld Surface (%)Associated Interaction Type(s)
H···H~40-50%Van der Waals forces
C···H/H···C~25-35%C-H···π interactions, Van der Waals forces
O···H/H···O~10-20%N-H···O Hydrogen bonds
N···H/H···N~5-10%N-H···N Hydrogen bonds
Others (C···C, C···N, etc.)<5%π-π stacking, Van der Waals forces

Computational Chemistry and Molecular Modeling of 1 Naphthalen 1 Yl 3 Pyridin 4 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations have become a vital tool in chemical research, offering a balance between accuracy and computational cost. For a molecule like 1-(naphthalen-1-yl)-3-(pyridin-4-yl)urea, DFT can elucidate its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. Key parameters derived from electronic structure calculations include the total energy, dipole moment, and the energies of the molecular orbitals.

Table 1: Representative Calculated Geometric Parameters for a Naphthalene-Urea Derivative

ParameterBond Length (Å) / Angle (°)
C=O Bond Length~1.25
C-N (Urea) Bond Length~1.38
N-H Bond Length~1.01
C-N-C Angle (Urea)~125°
N-C-O Angle (Urea)~122°
Dihedral Angle (Naphthyl-Urea)Variable, dependent on conformation
Dihedral Angle (Urea-Pyridyl)Variable, dependent on conformation

Note: This table presents expected values based on general DFT calculations of similar urea-containing compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, key vibrational modes would include the N-H and C=O stretching frequencies of the urea (B33335) group, as well as the characteristic vibrations of the naphthalene (B1677914) and pyridine (B92270) rings. These calculations are valuable for interpreting experimental spectra and assigning specific bands to molecular motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. icm.edu.pl The accuracy of these predictions has been significantly improved with modern computational methods, sometimes approaching that of experimental measurements. nih.govd-nb.inforsc.orgnrel.gov For this compound, predicting the chemical shifts of the protons and carbons in the naphthalene and pyridine rings, as well as the urea moiety, can aid in the assignment of experimental NMR spectra.

Table 2: Representative Predicted Vibrational Frequencies for a Naphthalene-Urea Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3400
C-H (Aromatic) Stretch~3100-3000
C=O Stretch~1650
N-H Bend~1550
C-N Stretch~1350

Note: This table presents expected values based on general DFT calculations of similar urea-containing compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO would likely be spread across the π-conjugated system of the naphthalene and pyridine rings and the urea bridge. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 3: Representative Frontier Molecular Orbital Energies for a Naphthalene Derivative

ParameterEnergy (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap3.0 to 4.0

Note: This table presents expected values based on DFT calculations of similar aromatic compounds. nih.gov Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. wolfram.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these are sites for potential hydrogen bonding or coordination. researchgate.netresearchgate.net The hydrogen atoms of the urea's N-H groups would exhibit a positive potential. The MEP map provides valuable insights into the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density, which is often described in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. southampton.ac.uk

Molecular Docking Investigations of this compound and Related Compounds

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Urea derivatives are a common scaffold in many enzyme inhibitors, particularly kinase inhibitors.

Given the structural features of this compound, which include hydrogen bond donors (N-H groups) and acceptors (C=O group, pyridine nitrogen), as well as hydrophobic aromatic rings, it is a candidate for binding to various protein targets. Molecular docking studies on related urea derivatives have shown that the urea moiety often forms key hydrogen bonds with the protein backbone in the hinge region of kinases. nih.gov The naphthalene and pyridine rings can engage in hydrophobic and π-stacking interactions with the amino acid residues in the binding pocket.

For example, docking studies of similar urea-based compounds into the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) have demonstrated the importance of the urea group in forming a bidentate hydrogen bond with a conserved glutamate (B1630785) and aspartate residue in the enzyme's active site. nih.gov The aromatic groups of the ligand occupy hydrophobic pockets, contributing to the binding affinity.

A hypothetical molecular docking study of this compound into a kinase active site would likely show the following interactions:

Hydrogen Bonds: The N-H groups of the urea would act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen would act as hydrogen bond acceptors.

Hydrophobic Interactions: The naphthalene ring would likely occupy a hydrophobic pocket in the active site.

π-π Stacking: The aromatic naphthalene and pyridine rings could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 4: Representative Molecular Docking Results for a Urea-Based Kinase Inhibitor

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2-8.0 to -10.0Cys919, Asp1046, Glu885, Phe918
p38 MAP Kinase-7.5 to -9.5Met109, Gly110, Lys53, Leu167

Note: This table presents typical values and interacting residues for urea-based inhibitors in their respective kinase targets. nih.govgoogle.com Actual results for this compound would depend on the specific protein target and docking protocol used.

Characterization of Ligand-Protein Binding Modes and Affinities

Understanding the precise binding mode of a ligand within the active site of its target protein is fundamental for structure-based drug design. Molecular docking simulations are frequently employed to predict the preferred orientation and conformation of a ligand, such as this compound, when bound to a protein. These simulations can elucidate key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity and specificity.

For diaryl urea derivatives, a common class of kinase inhibitors, the urea moiety often forms critical hydrogen bonds with the hinge region of the kinase domain. For instance, in studies of pyridin-2-yl urea inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), molecular docking predicted that the urea group forms essential hydrogen bonds with the backbone of the hinge region, a pattern observed for many kinase inhibitors mdpi.com. The pyridinyl and naphthalenyl rings of this compound would be expected to occupy adjacent hydrophobic pockets, with the potential for π-π stacking interactions with aromatic residues in the active site.

The binding affinity, often expressed as a docking score or calculated binding free energy, provides a quantitative estimate of the ligand's potency. Molecular dynamics (MD) simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time mdpi.com.

Table 1: Predicted Interaction Patterns of Diaryl Urea Derivatives with Kinase Targets

Interacting Ligand MoietyProtein Residue TypeType of InteractionSignificance
Urea NHHinge Region Backbone (e.g., Glu, Cys)Hydrogen BondAnchor the ligand in the ATP-binding site
Pyridinyl NitrogenHinge Region or SolventHydrogen Bond AcceptorEnhances binding affinity and specificity
Naphthyl/Aryl RingsHydrophobic Pockets (e.g., Leu, Val, Phe)Hydrophobic & van der WaalsContributes to binding affinity
Aromatic RingsAromatic Residues (e.g., Phe, Tyr)π-π StackingOrients the ligand within the active site

This table represents generalized interaction patterns for diaryl urea kinase inhibitors based on published studies.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govals-journal.com. This methodology is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For a compound like this compound, virtual screening can be used to identify its potential protein targets or to discover novel analogs with improved properties.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity or docking score nih.gov. Ligand-based virtual screening (LBVS), on the other hand, does not require a 3D structure of the target. Instead, it uses the chemical structure of known active ligands to identify other compounds in a database with similar properties, based on pharmacophore models or chemical similarity nih.gov.

Virtual ligand design involves the modification of a known ligand's structure in silico to improve its binding affinity, selectivity, or pharmacokinetic properties. For this compound, this could involve, for example, the addition of substituents to the naphthyl or pyridinyl rings to form new interactions with the target protein, guided by the initial docking studies.

Correlation of Docking Scores with In Vitro Biological Activities

A critical aspect of validating computational models is to establish a correlation between the predicted binding affinities (docking scores) and experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). While a perfect correlation is rare due to the simplifications inherent in docking algorithms and the complexity of biological systems, a statistically significant correlation can validate the docking protocol and provide confidence in its predictive power for new compounds.

Studies on various classes of inhibitors, including diaryl ureas, have shown that while docking scores may not always perfectly rank compounds, they can often successfully distinguish between active and inactive molecules nih.gov. For a series of related compounds, a good correlation can provide a reliable model for predicting the activity of newly designed analogs before their synthesis and testing.

Table 2: Illustrative Correlation of Docking Scores with In Vitro Activity for a Series of Diaryl Urea Analogs

CompoundDocking Score (kcal/mol)In Vitro IC₅₀ (µM)
Analog 1-9.80.5
Analog 2-9.50.9
Analog 3-8.72.1
Analog 4-8.25.4
Analog 5-7.115.2

This table is a hypothetical representation to illustrate the concept of correlating docking scores with biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. A QSAR model can be represented by a simple equation:

Activity = f(physicochemical properties and/or structural properties)

For urea derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their activity as, for example, kinase inhibitors nih.goveurekaselect.com. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

In a typical QSAR study of diaryl urea derivatives, a dataset of compounds with known biological activities is used. Their structures are used to calculate a wide range of molecular descriptors. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are then used to build a model that correlates a subset of these descriptors with the observed activity nih.govnih.gov.

For diaryl ureas targeting kinases like B-RAF, QSAR studies have indicated that descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules can significantly affect their inhibitory activity nih.govnih.gov. For instance, the replacement of a phenyl ring with a more hydrophobic naphthyl group has been shown to enhance inhibitory activity, which is consistent with both QSAR models and docking studies that show this group occupying a hydrophobic pocket nih.gov.

Table 3: Key Findings from QSAR Studies of Diaryl Urea Derivatives

QSAR Study FocusKey Molecular DescriptorsFindings and ImplicationsReference
B-RAF Kinase InhibitorsSize, Aromaticity, PolarizabilityIncreased size and hydrophobicity of the aryl group enhances activity. nih.govnih.gov
Multi-targeted Kinase InhibitorsMolecular Field Analysis (MFA)Steric and electrostatic fields around the molecule are critical for activity against KDR, c-Kit, and FLT3. eurekaselect.com
General Diaryl UreasHydrophobicity (LogP), Electronic PropertiesA balance of hydrophobicity and electronic properties is crucial for optimal activity. nih.gov

These QSAR models, once validated, can be used to predict the activity of new, unsynthesized urea derivatives, thereby guiding the design of more potent compounds.

Structure Activity Relationships Sar and Mechanistic Insights in Vitro Focus

Influence of Naphthalene (B1677914) Substituents on Biological Profiles

The naphthalene moiety of 1-(naphthalen-1-yl)-3-(pyridin-4-yl)urea and related compounds serves as a critical anchor, and substitutions on this ring system can significantly modulate biological activity. The position and nature of these substituents influence the compound's lipophilicity, electronic properties, and steric interactions with its biological targets.

For instance, in a series of ring-substituted naphthalene-1-carboxanilides, which share a similar naphthalene core, the lipophilicity and electronic properties of substituents on the naphthalene ring were found to be key determinants of their activity. nih.gov A bilinear relationship was observed between the PET-inhibiting activity and the lipophilicity (expressed as the distributive parameter π) of the substituents at the 1-position of the naphthalene ring. nih.gov The activity increased with lipophilicity up to a certain point (π = 1.41 for a 4-CF3 substituent) and then decreased with further increases in lipophilicity. nih.gov Similarly, a biphasic relationship was seen with the electronic properties (expressed as the polar substituent constant σ), with an optimal value of σ = 0.41. nih.gov These findings suggest that a balance of lipophilicity and electron-withdrawing character on the naphthalene ring is crucial for optimal biological activity.

In the context of p38 MAP kinase inhibitors, the naphthalene group of certain urea-based inhibitors fits into a specific hydrophobic pocket of the enzyme. The 4-position of the naphthalene ring is directed towards the solvent-exposed hinge region, indicating that substitutions at this position could be well-tolerated and could be used to modulate physicochemical properties without disrupting key binding interactions. This was demonstrated in the development of clinical candidate BIRB 796, where modifications to the naphthalene ring system led to significant improvements in potency. nih.gov

Furthermore, studies on naphthalene-based organoselenocyanates have highlighted the importance of the naphthalene scaffold in conferring anticancer and antimicrobial activities. biointerfaceresearch.com The lipophilic nature of the naphthalene ring system is thought to facilitate cell absorption. biointerfaceresearch.com

The following table summarizes the influence of naphthalene substituents on the biological activity of related compounds.

Substituent Position Observed Effect Biological Target/Assay
4-CF3Naphthalene ringOptimal lipophilicity and electron-withdrawing character for PET inhibition. nih.govPhotosynthetic Electron Transport (PET)
Varied4-position of NaphthaleneCan be modified to improve physicochemical properties without losing binding affinity. p38 MAP Kinase

Effects of Pyridine (B92270) Ring Substitution and Nitrogen Position on Activity

The pyridine ring is another key pharmacophoric element in this compound and its analogs. Modifications to this ring, including the position of the nitrogen atom and the introduction of substituents, have profound effects on the molecule's biological activity and properties.

The position of the nitrogen atom within the pyridine ring (ortho, meta, or para relative to the urea (B33335) linkage) significantly influences the molecule's symmetry, hydrogen-bonding capabilities, and its ability to form supramolecular structures. The para-substitution, as seen in 1,3-dipyridin-4-ylurea, leads to high symmetry and promotes strong π-π stacking interactions. In contrast, moving the nitrogen to the 2- or 3-position would alter the geometry and hydrogen bonding patterns. For instance, in the context of p38 MAP kinase inhibitors, the pyridinyl imidazole (B134444) scaffold has been extensively studied, where the pyridine nitrogen plays a crucial role in binding.

The introduction of substituents onto the pyridine ring can fine-tune the electronic and steric properties of the molecule. In a study on (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, the presence of a methyl group at the 4-position of the pyridine ring was investigated. mdpi.com The pyridine nitrogen itself can act as a hydrogen bond acceptor and its basicity can be modulated by substituents. ijnrd.org Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. nih.gov This modulation of basicity can affect the compound's interaction with biological targets and its pharmacokinetic properties. nih.gov

For example, in a series of imidazo[1,2-a]pyridines, substitutions on the pyridine ring with either electron-donating (methyl) or halogen (chloro) groups were well-tolerated in C3-alkylation reactions, demonstrating the functional group tolerance at these positions. mdpi.com

The table below illustrates the effects of pyridine ring modifications on the properties of related compounds.

Modification Observed Effect Context/Compound Class
Nitrogen at position 4 (para)High symmetry, strong π-π stacking. 1,3-Dipyridin-4-ylurea
Methyl group at position 4Investigated in Suzuki coupling reactions. mdpi.com(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine
Electron-donating/withdrawing groupsModulates basicity and electronic properties. ijnrd.orgnih.govGeneral Pyridine Chemistry
Methyl or Chloro substitutionWell-tolerated in C3-alkylation reactions. mdpi.comImidazo[1,2-a]pyridines

Impact of Urea Linkage Modifications and Bioisosteric Replacements

The urea linkage in this compound is a critical structural motif that often participates in key hydrogen bonding interactions with biological targets. Modifications to this linker or its replacement with bioisosteres can have a significant impact on a compound's potency, selectivity, and pharmacokinetic properties.

The 1,3-disubstituted urea moiety is a known pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov It is believed to mimic both the epoxide substrate and the transition state of epoxide hydrolysis, leading to competitive inhibition. nih.gov In the context of p38 MAP kinase inhibitors, the urea group forms a crucial bidentate hydrogen bond with the carboxylate oxygens of a glutamate (B1630785) residue (Glu71) in the enzyme's active site.

Bioisosteric Replacements:

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. Several bioisosteres for the urea group have been explored.

Thiourea (B124793): The replacement of the urea oxygen with a sulfur atom to form a thiourea has been investigated. For example, 1,3-dibenzylthioureas have been studied as sEH inhibitors. nih.gov

Sulfonylurea: Sulfonylurea derivatives have also been synthesized and evaluated as sEH inhibitors. mdpi.com

2-Aminopyrimidin-4(1H)-one: This moiety has been proposed as a novel bioisostere for urea. In a series of CXCR2 antagonists, this replacement led to the discovery of potent compounds with improved chemical stability, particularly in simulated gastric fluid, compared to their urea counterparts. nih.gov

Uracil: Uracil has been used as a zinc-binding bioisostere of the sulfonamide group in the design of carbonic anhydrase inhibitors. nih.gov While not a direct replacement for urea in all contexts, this highlights the principle of using heterocyclic scaffolds to mimic the functionality of other groups.

The following table provides examples of urea modifications and their bioisosteric replacements.

Original Group Bioisosteric Replacement Target/Compound Class Observed Outcome
UreaThioureaSoluble Epoxide Hydrolase (sEH) InhibitorsMaintained inhibitory activity. nih.gov
UreaSulfonylureaSoluble Epoxide Hydrolase (sEH) InhibitorsPotent sEH inhibition observed. mdpi.com
Urea2-Aminopyrimidin-4(1H)-oneCXCR2 AntagonistsImproved chemical stability and maintained potency. nih.gov

Stereochemical Implications in Biological Recognition

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogs can have significant stereochemical implications for their biological recognition and activity. The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with the specific chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket.

For instance, in the development of CDK inhibitors, the spatial orientation of substituents is critical for achieving high potency and selectivity. nih.gov The introduction of a stereocenter can lead to enantiomers that exhibit different biological activities. One enantiomer may fit perfectly into the binding site, while the other may have a much lower affinity or even interact with a different target altogether.

A strategy to enhance the chemical stability of a chiral molecule is the replacement of an acidic proton at the chiral center with deuterium. This can decrease the rate of epimerization, which is the interconversion of stereoisomers. cambridgemedchemconsulting.com

Elucidation of In Vitro Mechanisms of Action

In vitro studies are fundamental to elucidating the mechanisms by which this compound and its analogs exert their biological effects. These studies involve a range of assays that investigate the direct interaction of these compounds with specific molecular targets, such as enzymes and receptors.

Arylurea compounds, including those with naphthalene and pyridine scaffolds, have been shown to inhibit a variety of enzymes.

p38α MAP Kinase: N-pyrazole, N'-aryl ureas are a class of potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov These inhibitors bind to a distinct allosteric site that is exposed when the activation loop of the kinase adopts a specific conformation. nih.govmdpi.com The urea moiety is crucial for this interaction, forming a bidentate hydrogen bond with the carboxylate oxygens of Glu71. The naphthalene group of some of these inhibitors fits into a hydrophobic pocket, contributing to the binding affinity. The development of these inhibitors has led to clinical candidates for treating inflammatory diseases. nih.gov

Soluble Human Epoxide Hydrolase (sEH): The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors. nih.gov These compounds act as competitive inhibitors by mimicking the substrate and the transition state of the epoxide hydrolysis reaction. nih.gov Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties. nih.govmdpi.com Sulfonylurea derivatives have also been identified as potent sEH inhibitors. mdpi.com

PI3K, α-Amylase, α-Glucosidase: While specific studies on this compound inhibiting these enzymes were not found, various heterocyclic compounds containing pyridine and other nitrogen-containing rings have been investigated as inhibitors of these enzymes. The broad inhibitory profile of such scaffolds suggests potential activity for urea derivatives as well.

CDK2: The development of selective cyclin-dependent kinase 2 (CDK2) inhibitors is an active area of research for cancer therapy. nih.gov While specific urea-based inhibitors were not detailed, the general principles of kinase inhibition, such as targeting the ATP-binding pocket, are relevant. nih.gov The discovery of potent and selective CDK2 inhibitors often involves extensive structure-activity relationship (SAR) studies. nih.govnih.gov

Bloom Helicase: Certain derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which share the pyridin-4-yl moiety, have been identified as potent inhibitors of Bloom helicase. nih.gov These compounds act via an allosteric mechanism, trapping a DNA-bound translocation intermediate. nih.gov This suggests that the pyridin-4-yl group can be a key feature for targeting this enzyme.

The table below summarizes the inhibitory activities of related urea compounds against various enzymes.

Enzyme Inhibitor Class/Example Mechanism of Action IC50/Potency
p38α MAP KinaseN-pyrazole, N'-aryl ureas (e.g., BIRB 796) nih.govAllosteric inhibition, hydrogen bonding of urea with Glu71. nih.govNanomolar range. nih.gov
Soluble Epoxide Hydrolase (sEH)1,3-disubstituted ureas and sulfonylureas. nih.govmdpi.comCompetitive inhibition, mimics substrate and transition state. nih.govVaries depending on substitution.
Bloom Helicase5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives. nih.govAllosteric inhibition, trapping of DNA-bound intermediate. nih.govIC50 values ranging from 2.2 to ~60 µM. nih.gov

In addition to enzyme inhibition, arylurea compounds can also modulate the activity of various receptors.

Adenosine A2A Receptor: While direct modulation of the A2A receptor by this compound was not specifically found, the general scaffold is present in many biologically active molecules that target G protein-coupled receptors (GPCRs). The aromatic and hydrogen-bonding features of the molecule make it a candidate for interacting with receptor binding pockets.

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is a target for treating obesity and related metabolic disorders. nih.gov While the well-known CB1 antagonist rimonabant (B1662492) features a pyrazole (B372694) core, other urea-based compounds have been investigated as CB1 receptor modulators. nih.gov For instance, peripherally restricted CB1/CB2 receptor agonists have been developed, such as naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, which shares the naphthalene moiety. nih.gov This indicates that the naphthalene group can be accommodated within the cannabinoid receptor binding site.

The following table outlines the receptor modulation activities of related compounds.

Receptor Compound Class/Example Observed Effect
Cannabinoid CB1 ReceptorNaphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378) nih.govPeripherally restricted CB1/CB2 receptor agonist. nih.gov
Cannabinoid CB1 ReceptorPyrazole-based urea derivatives. nih.govPeripherally selective CB1 receptor antagonists. nih.gov

Cellular Pathway Modulation (e.g., Antiproliferative Activity, Vacuolization Induction, Anti-inflammatory Pathways)

Antiproliferative Activity:

There is no specific experimental data detailing the antiproliferative activity of this compound against any cancer cell lines. However, studies on structurally related compounds offer some context. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated significant antiproliferative effects against a panel of 60 human cancer cell lines. researchgate.net These findings suggest that the diarylurea scaffold containing a pyridine moiety is a promising pharmacophore for the development of novel anticancer agents. The presence of the naphthalene group in the target compound could potentially influence its biological activity, as naphthalene derivatives have also been investigated for their anticancer properties.

Vacuolization Induction:

The scientific literature lacks any specific reports on the ability of this compound to induce vacuolization in cancer cells. Vacuolization is a form of non-apoptotic cell death that can be triggered by certain chemical agents, and its absence in the documented profile of this compound means this particular mechanism of action has not been established.

Anti-inflammatory Pathways:

Similarly, there is no direct evidence or research available concerning the modulation of anti-inflammatory pathways by this compound. While some urea derivatives have been noted for their anti-inflammatory potential, specific studies measuring the effect of the target compound on key inflammatory mediators such as NF-κB have not been published.

Due to the lack of specific research on this compound, no data tables of its biological activity can be provided. The information presented is based on the activities of structurally analogous compounds.

Supramolecular Chemistry and Self Assembly of 1 Naphthalen 1 Yl 3 Pyridin 4 Yl Urea Derivatives

Hydrogen Bonding Interactions in Solution and Solid State

Hydrogen bonding is a primary directional force in the self-assembly of urea-based compounds. The urea (B33335) group itself provides two hydrogen bond donors (N-H) and one acceptor (C=O), making it a powerful motif for building predictable supramolecular structures.

NH···Pyridyl Hydrogen Bonding Motifs

A key interaction in the self-assembly of 1-(naphthalen-1-yl)-3-(pyridin-4-yl)urea is the hydrogen bond formed between the urea N-H group and the nitrogen atom of the pyridyl ring. This interaction is a common and robust motif in crystal engineering, often leading to the formation of linear or zigzag chains. The geometry and strength of this bond can be influenced by the electronic nature of substituents on either the naphthalene (B1677914) or pyridine (B92270) rings.

Urea α-Tape and Other Synthon Formation

Beyond the NH···pyridyl interaction, the urea moiety itself is well-known for its ability to form highly stable, self-complementary hydrogen-bonded structures. The most prevalent of these is the "urea α-tape" or catemeric motif, where urea molecules form a linear chain through N-H···O=C hydrogen bonds. In this arrangement, each urea molecule donates one N-H to and accepts a hydrogen bond from an adjacent molecule, creating a robust one-dimensional tape. Depending on steric constraints and the presence of competing hydrogen bond acceptors, other synthons, such as cyclic dimers, can also be observed.

Role of Intramolecular and Intermolecular Hydrogen Bonds

The interplay between intramolecular and intermolecular hydrogen bonds is crucial in determining the final supramolecular architecture. In some conformations, an intramolecular hydrogen bond might form between a urea N-H and the pyridyl nitrogen of the same molecule. However, in the solid state, intermolecular hydrogen bonds are generally more prevalent as they lead to the formation of extended, stabilized networks. The balance between these competing interactions can dictate whether the molecules assemble into discrete units or extended polymeric chains.

Self-Assembly Behavior and Architectures

The combination of strong, directional hydrogen bonds and weaker, but significant, π-π stacking interactions leads to the formation of well-defined supramolecular architectures.

Formation of One-, Two-, and Three-Dimensional Networks

The primary hydrogen bonding motifs, such as the urea α-tape and NH···pyridyl chains, typically direct the formation of one-dimensional (1D) networks. These linear chains can then further assemble into higher-dimensional structures. For instance, π-π stacking interactions between the aromatic rings of adjacent 1D chains can lead to the formation of two-dimensional (2D) sheets. These sheets can, in turn, stack upon one another, held together by weaker van der Waals forces or further π-π interactions, to construct a three-dimensional (3D) network. The specific nature of the substituents on the aromatic rings can be tuned to control the dimensionality of the resulting assembly.

Interaction TypeMoiety 1Moiety 2Typical Distance/GeometryResulting Structure
Hydrogen BondUrea N-HPyridyl N~2.8-3.2 Å1D Chains
Hydrogen BondUrea N-HUrea C=O~2.9-3.1 Å1D Tapes (α-tape)
π-π StackingNaphthaleneNaphthalene~3.3-3.8 Å2D Sheets / 3D Networks
π-π StackingPyridinePyridine~3.3-3.8 Å2D Sheets / 3D Networks

Gelation Properties and Stimuli Responsiveness

The ability of low molecular weight compounds to form supramolecular gels is of great interest for creating novel soft materials. Aryl-pyridyl ureas, a class to which this compound belongs, have been shown to act as effective gelators. The formation of these gels is driven by a combination of directional hydrogen bonds, primarily involving the urea N-H and C=O groups, and π–π stacking interactions between the aromatic naphthalene and pyridine rings. rsc.org These non-covalent interactions lead to the self-assembly of the molecules into one-dimensional fibrillar networks that entangle to immobilize the solvent, resulting in gel formation.

The gelation properties of pyridyl urea compounds are highly dependent on their molecular structure and the solvent used. For instance, studies on bis(pyridyl urea) derivatives have demonstrated their capacity for gel formation in various solvents, a property that can be tuned by modifying the linker between the urea groups. mdpi.comnih.gov

A key feature of these supramolecular gels is their responsiveness to external stimuli, such as temperature, pH, and the presence of ions. mdpi.comnih.gov The pyridyl moiety, in particular, makes these gels sensitive to changes in pH and the presence of metal ions. The addition of certain salts can either induce gelation or cause the gel to collapse, demonstrating the "making and breaking" of the gel network in response to specific chemical signals. mdpi.comnih.govrsc.org This stimuli-responsive behavior is critical for applications in areas like controlled drug release, catalysis, and sensing.

Below is a table summarizing the gelation properties of some related pyridyl urea compounds:

Compound/SystemGelation BehaviorStimuli ResponsivenessReference
Aryl-pyridyl ureasForm self-assembled structures and, in some cases, supramolecular gels.Show antimicrobial properties against certain bacteria. rsc.org
Bis(pyridyl urea) derivativesAct as low molecular weight gelators, with properties tunable by structural modification.Gels can be formed or broken by the addition of various salts (e.g., chlorides of Al(III), Zn(II), Cu(II), Cd(II)). mdpi.comnih.gov
Pyridyl-appended bis(urea) ligandsForm metallogels in the presence of metal ions like Cu(II) and Ag(I).The gel strength and morphology are affected by the specific metal ion used. rsc.org

Anion Binding, Recognition, and Sensing Applications

The urea functional group is a well-established and highly effective motif for the binding of anions. The two N-H groups of the urea can act as hydrogen bond donors, forming stable complexes with a variety of anions, particularly those with complementary geometries like carboxylates and phosphates. nih.gov In this compound, the urea moiety is positioned between two aromatic systems, which can influence its binding affinity and selectivity.

The naphthalene group can provide a hydrophobic pocket and engage in π-stacking interactions with certain anions, while the pyridine group can act as a signaling unit. Upon anion binding to the urea, a change in the electronic environment of the molecule can occur, which may be detected through spectroscopic methods such as UV-Vis or fluorescence spectroscopy. Derivatives of 4-(pyrrol-1-yl)pyridine have been shown to be effective sensors for nitrite (B80452) ions in aqueous solutions, with detection limits in the parts-per-million range. nih.govmdpi.comresearchgate.net This suggests that the pyridyl group in this compound could play a similar role in anion sensing applications.

The binding affinity and selectivity of urea-based receptors can be finely tuned by introducing different substituents. For example, the presence of electron-withdrawing groups on the aromatic rings can enhance the acidity of the urea N-H protons, leading to stronger anion binding.

The following table presents data on the anion sensing capabilities of related pyridyl derivatives:

Sensor MoleculeTarget AnionDetection LimitKey FeatureReference
4-(Pyrrol-1-yl)pyridineNitrite (NO₂⁻)0.330 ppmSupramolecular chemodosimeter with naked-eye detection. nih.gov
4-(2,5-Dimethyl-pyrrol-1-yl)pyridineNitrite (NO₂⁻)1.06 ppmSensing mechanism involves changes in a supramolecular aggregate system. mdpi.com
4-(2,4-Dimethyl-pyrrol-1-yl)pyridineNitrite (NO₂⁻)1.05 ppmHigh sensitivity and selectivity in the presence of competing anions. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups into the ligands is a powerful strategy for creating MOFs with tailored properties. The this compound molecule is an excellent candidate for a ligand in MOF synthesis. The pyridin-4-yl group provides a classic coordination site for binding to metal centers, while the urea group can be oriented within the pores of the MOF.

These urea-functionalized pores can then be used for selective binding and sensing of guest molecules. For example, urea-containing MOFs have been successfully synthesized and used for the detection of nitro-substituted compounds. jcu.edu.au The orientation of the urea groups within the MOF's pores and the interactions between interpenetrated networks were found to be crucial for their sensing performance. jcu.edu.au The presence of the bulky naphthalene group in this compound would also play a significant role in defining the size and chemical environment of the MOF cavities.

The pyridine moiety in this compound imparts pH-responsiveness to its supramolecular assemblies. Pyridine is a weak base, and its nitrogen atom can be protonated at acidic pH. This protonation leads to a significant change in the electronic properties and hydrogen bonding capacity of the molecule.

In a supramolecular system held together by hydrogen bonds and π-π interactions, the protonation of the pyridyl group can introduce electrostatic repulsion and disrupt the delicate balance of non-covalent forces, leading to the disassembly of the structure. nih.gov This reversible, pH-triggered assembly and disassembly can be harnessed for various applications, such as the controlled release of encapsulated guest molecules from nanocarriers. nih.govnih.gov For instance, nanoparticles designed with pyridine groups can swell or change their structure in the acidic environments often found in tumor tissues or endosomes, allowing for targeted drug delivery. nih.govbakerlab.org Therefore, supramolecular systems based on this compound are expected to exhibit interesting and useful pH-responsive behaviors.

Future Research Directions and Academic Prospects

Rational Design of Next-Generation 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea Analogs with Enhanced Biological Profiles

The rational design of analogs based on the this compound scaffold is a promising avenue for discovering compounds with improved biological activities. This approach relies on understanding the structure-activity relationships (SAR) to guide chemical modifications. The goal is to enhance potency and selectivity for specific biological targets.

Applying these principles to this compound, future research could systematically modify its core components:

The Naphthalene (B1677914) Ring: Introducing various substituents (e.g., halogens, hydroxyls, methoxy (B1213986) groups) at different positions could modulate lipophilicity and electronic properties, potentially enhancing target binding.

The Pyridine (B92270) Ring: Altering the substitution pattern on the pyridine ring or replacing it with other heterocycles could fine-tune the molecule's interaction with target proteins and improve its pharmacological profile.

The Urea (B33335) Linker: The urea moiety is a critical hydrogen bond donor and acceptor. Modifications here, while less common, could influence the molecule's conformation and binding orientation within a target's active site.

This systematic approach, summarized in the table below, can lead to the identification of next-generation analogs with superior therapeutic potential.

Table 1: Strategies for Rational Analog Design

Molecular Component Modification Strategy Potential Outcome
Naphthalene Ring Introduction of electron-withdrawing or donating groups Enhanced binding affinity, altered metabolic stability
Pyridine Ring Isomeric substitution (e.g., pyridin-2-yl, pyridin-3-yl) Modified target selectivity and pharmacokinetic properties

Discovery of Novel Molecular Targets and Therapeutic Applications through In Vitro Studies

Identifying the specific molecular targets of this compound and its analogs is crucial for elucidating their mechanism of action and therapeutic potential. In vitro studies are fundamental to this discovery process. The structural motifs within the compound suggest several potential target classes.

The diaryl urea structure is a well-known scaffold for kinase inhibitors. For example, derivatives of 1-pyrazolyl-3-naphthalen-1-yl ureas have been investigated as inhibitors of p38 MAP kinase, an enzyme implicated in inflammatory diseases like COPD and asthma. google.comgoogle.com Other related urea compounds have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK pathway that is often overactive in cancers. nih.gov

Beyond kinases, the naphthalene and pyridine moieties are found in compounds targeting a range of enzymes. Derivatives of 1-naphthol (B170400) have shown inhibitory activity against acetylcholinesterase (AChE), a target in neurodegenerative diseases, and carbonic anhydrases (hCA I and II). nih.gov Furthermore, pyridylpiperazine derivatives have been synthesized and evaluated as potent urease inhibitors, which is relevant for treating infections caused by pathogens like Helicobacter pylori. frontiersin.org

Future in vitro screening of this compound against panels of kinases, proteases, and other enzymes could uncover novel therapeutic applications.

Table 2: Potential Molecular Targets and Associated Therapeutic Areas

Target Class Specific Examples Potential Therapeutic Application Supporting Evidence
Kinases p38 MAP Kinase, ERK, FLT3, CDK Anti-inflammatory, Oncology nih.govgoogle.comnih.gov
Hydrolases Acetylcholinesterase (AChE), Urease Neurodegenerative Diseases, Anti-bacterial nih.govfrontiersin.org

Integration of Advanced Computational Methodologies for Predictive Chemical Biology

Advanced computational methods are indispensable tools for accelerating the discovery and optimization of bioactive compounds like this compound. These techniques allow for the prediction of molecular properties, biological activities, and potential toxicities, thereby guiding and prioritizing experimental work. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models for analogs of this compound, researchers can predict the activity of newly designed compounds before their synthesis, saving time and resources. researchgate.net

Molecular docking simulations can predict the preferred binding mode and affinity of a ligand to a target's three-dimensional structure. This is particularly useful for validating potential targets identified through other means or for screening large virtual libraries of compounds against a known protein structure. For example, docking studies have been used to understand the binding interactions of urease inhibitors. frontiersin.org

Computational platforms like TEST (Toxicity Estimation Software Tool) and ProtoPRED can predict a wide range of physicochemical and toxicokinetic properties, which are critical for assessing a compound's drug-likeness. nih.gov

Table 3: Computational Tools in Drug Discovery

Computational Method Application Predicted Parameters
Molecular Docking Predict binding mode and affinity Binding energy, protein-ligand interactions
QSAR Predict biological activity from structure IC50/Ki values, therapeutic efficacy

Exploration of this compound in Functional Supramolecular Materials

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. The distinct structural features of this compound make it an excellent candidate for building functional supramolecular materials. sc.edu

The central urea group is a powerful motif for forming strong, directional hydrogen bonds. nih.gov The naphthalene and pyridine rings are aromatic systems capable of engaging in π-π stacking interactions. The combination of these interactions can drive the self-assembly of the molecule into well-defined architectures such as fibers, gels, or liquid crystals. The ordering of organic molecules in a supramolecular assembly is what determines their collective physical and chemical properties. nih.gov

Macrocyclic hosts like cucurbit[n]urils and calixarenes are known to form host-guest complexes with various molecules, driven by hydrophobic and electrostatic interactions. nih.govnih.govresearchgate.net The naphthalene and pyridyl groups of this compound could act as guest moieties, allowing for the construction of more complex, multi-component supramolecular systems. These systems could find applications in areas such as chemical sensing, drug delivery, or the development of stimuli-responsive materials. nih.gov For instance, the self-assembly of certain bis-urea macrocycles can form host materials with unidirectional pores capable of molecular separations. sc.edu

Future research could investigate the self-assembly behavior of this compound in various solvents and its ability to form complexes with different host molecules, opening up new frontiers in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Catalytic synthesis : Use heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance reaction efficiency, as demonstrated in analogous urea derivatives. Optimize catalyst loading (e.g., 5–10 mol%) and reaction temperature (80–120°C) to balance yield and purity .
  • Reflux conditions : Employ xylene as a high-boiling solvent under reflux (130–140°C) for 24–48 hours. Monitor progress via TLC or HPLC. Post-reaction, purify the crude product via recrystallization (methanol or ethanol) to achieve >90% purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use R-factor thresholds (<0.06) and data-to-parameter ratios (>15:1) to validate refinement accuracy .
  • Spectroscopic validation : Combine ¹H/¹³C NMR (δ 7.2–8.6 ppm for aromatic protons), FT-IR (urea C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods during handling. Refer to GHS guidelines for acute toxicity (Category 4) and implement spill containment measures (e.g., dry powder for cleanup) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this urea derivative for anticancer activity?

  • Methodology :

  • Analog synthesis : Modify substituents on the naphthalene and pyridine rings (e.g., electron-withdrawing/-donating groups) and assess cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational modeling : Perform molecular docking (AutoDock/Vina) to predict binding affinities with kinase targets (e.g., EGFR, VEGFR). Validate predictions with kinase inhibition assays .

Q. What statistical and optimization approaches are suitable for enhancing the synthesis efficiency of this compound in flow chemistry systems?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, residence time, catalyst concentration). Use response surface methodology (RSM) to identify ideal conditions for ≥95% yield .
  • Continuous-flow reactors : Implement microfluidic systems with real-time monitoring (e.g., inline IR spectroscopy) to reduce reaction times and improve reproducibility .

Q. How should contradictory biological activity data between in vitro and in vivo models be analyzed and resolved?

  • Methodology :

  • Pharmacokinetic (PK) studies : Measure plasma concentration-time profiles to assess bioavailability. Use LC-MS/MS to detect metabolites that may deactivate the compound in vivo .
  • Tissue distribution analysis : Employ radiolabeled analogs (¹⁴C/³H) to track compound accumulation in target organs and correlate with efficacy .

Q. Which computational methods are recommended to predict physicochemical properties like LogP and PSA, and how do they correlate with experimental data?

  • Methodology :

  • Software tools : Calculate partition coefficient (LogP) and polar surface area (PSA) using ChemAxon’s MarvinSketch or ACD/Labs. Validate predictions via reverse-phase HPLC (LogP) and crystallographic data (PSA) .
  • Experimental correlation : For LogP, compare calculated values with shake-flask method results (octanol-water partitioning). For PSA, cross-reference with SCXRD-derived molecular volumes .

Q. What strategies can be employed to resolve discrepancies in crystallographic data interpretation, such as conflicting R-factor values?

  • Methodology :

  • Data refinement : Use SHELXL for iterative refinement with anisotropic displacement parameters. Apply twin refinement if twinning is suspected (e.g., low symmetry crystals) .
  • Cross-validation : Compare R₁ (observed data) and wR₂ (all data) values. Acceptable thresholds: R₁ < 0.05, wR₂ < 0.15. Reject models with Δ/σ > 0.1 in displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.